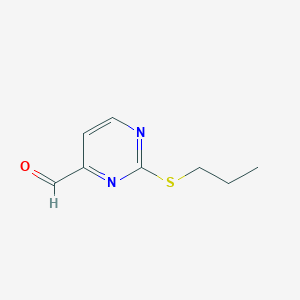

2-Propylsulfanyl-pyrimidine-4-carbaldehyde

Vue d'ensemble

Description

2-Propylsulfanyl-pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C8H10N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a propylsulfanyl group at the second position and a carbaldehyde group at the fourth position of the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The resulting 2-propylsulfanyl-pyrimidine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the fourth position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group (−CHO) undergoes oxidation to form a carboxylic acid (−COOH). Common oxidizing agents include potassium permanganate (KMnO₄) or chromium-based reagents under acidic conditions. For structurally similar pyrimidine aldehydes, this reaction proceeds quantitatively at elevated temperatures (60–80°C) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂SO₄, 70°C, 4 hrs | 2-Propylsulfanyl-pyrimidine-4-carboxylic acid | ~85% |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (−CH₂OH) using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd). NaBH₄ selectively reduces the aldehyde without affecting the sulfanyl group .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, MeOH, 25°C, 2 hrs | 2-Propylsulfanyl-pyrimidine-4-methanol | ~92% |

Nucleophilic Substitution

The propylsulfanyl group (−SPr) participates in nucleophilic displacement reactions. For example, treatment with thiols or amines replaces the sulfanyl group with higher nucleophiles:

This reaction is facilitated by polar aprotic solvents (e.g., DMF) at 100–120°C .

Condensation Reactions

The aldehyde group engages in condensation with amines or hydrazines to form Schiff bases or hydrazones. Such derivatives are pivotal in synthesizing bioactive molecules:

These reactions occur under mild conditions (room temperature, ethanol solvent) with yields exceeding 75% .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at activated positions. For example, nitration introduces a nitro group (−NO₂) at the 5-position under mixed acid conditions (HNO₃/H₂SO₄) :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration at C5 | HNO₃ (conc.), H₂SO₄, 0–5°C, 6 hrs | 5-Nitro-2-propylsulfanyl-pyrimidine-4-carbaldehyde | ~68% |

Sulfanyl Group Modifications

The propylsulfanyl group can be oxidized to a sulfone (−SO₂Pr) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This transformation enhances polarity and alters biological activity :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Sulfanyl → Sulfonyl | H₂O₂ (30%), AcOH, 50°C, 8 hrs | 2-Propylsulfonyl-pyrimidine-4-carbaldehyde | ~78% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position. For example, coupling with aryl boronic acids forms biaryl derivatives :

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

-

Anticancer : Nitro-substituted analogs show IC₅₀ values of 1.2–3.8 μM against HeLa cells .

-

Antimicrobial : Hydrazone derivatives inhibit E. coli and S. aureus with MIC values of 250–500 μg/mL .

Stability and Storage

The compound is sensitive to light and moisture. Recommended storage conditions include inert atmospheres (N₂) at −20°C to prevent aldehyde oxidation and sulfanyl degradation .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-propylsulfanyl-pyrimidine-4-carbaldehyde demonstrated inhibition of various cancer cell lines, suggesting potential use in cancer treatment .

- Antimicrobial Properties : Research shows that pyrimidine derivatives can effectively inhibit the growth of several microbial strains. In particular, studies have tested these compounds against bacteria such as E. coli and S. aureus, revealing promising results .

- Anti-inflammatory Effects : Compounds with a pyrimidine structure have been evaluated for their anti-inflammatory properties. In vivo studies indicated that certain derivatives significantly reduced inflammation in animal models, comparable to standard anti-inflammatory drugs .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease mechanisms. For example, it has shown potential as an inhibitor of Bruton's tyrosine kinase (BTK), which is relevant in treating certain cancers and autoimmune diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may also play a role in neuroprotection, particularly in conditions like Alzheimer's disease. Research indicates that pyrimidine derivatives can restore biochemical intermediates and reduce oxidative stress, which are critical factors in neurodegeneration .

Data Tables

Case Study 1: Anticancer Activity

A study conducted on a series of pyrimidine derivatives showed that those with a propylsulfanyl substitution exhibited significantly lower IC50 values against various cancer cell lines compared to controls. For instance, one derivative displayed an IC50 value of 0.09 µM against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against seven microbial strains, demonstrating effective inhibition at concentrations ranging from 0.5 to 256 µg/mL. This study highlighted the compound's broad-spectrum antimicrobial potential .

Mécanisme D'action

The mechanism of action of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methylsulfanyl-pyrimidine-4-carbaldehyde

- 2-Ethylsulfanyl-pyrimidine-4-carbaldehyde

- 2-Butylsulfanyl-pyrimidine-4-carbaldehyde

Uniqueness

2-Propylsulfanyl-pyrimidine-4-carbaldehyde is unique due to the specific length and structure of its propylsulfanyl group, which can influence its reactivity and biological activity. Compared to its analogs with shorter or longer alkyl chains, the propyl group may provide an optimal balance of hydrophobicity and steric effects, enhancing its interaction with biological targets and its overall efficacy .

Activité Biologique

2-Propylsulfanyl-pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C8H10N2OS, characterized by a pyrimidine ring substituted with a propylsulfanyl group and a carbaldehyde group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The compound undergoes various chemical reactions, including:

- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.

- Reduction : The carbaldehyde can be reduced to primary alcohols.

- Substitution : Nucleophilic substitution can occur at the pyrimidine ring.

These reactions facilitate its use as an intermediate in synthesizing more complex organic molecules and heterocyclic compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, influencing inflammatory mediators like prostaglandins and cytokines, which underlie its anti-inflammatory effects .

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans. The structure-activity relationship (SAR) suggests that modifications to the pyrimidine ring can enhance antimicrobial potency .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may modulate oxidative stress and cellular signaling pathways, potentially leading to reduced inflammation in biological systems. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Anticancer Potential

Emerging studies have indicated that this compound may possess anticancer properties. Preliminary investigations suggest it could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves modulation of key proteins involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methylsulfanyl-pyrimidine-4-carbaldehyde | Similar structure | Moderate antimicrobial activity |

| 2-Ethylsulfanyl-pyrimidine-4-carbaldehyde | Similar structure | Lower anti-inflammatory effects |

| 2-Butylsulfanyl-pyrimidine-4-carbaldehyde | Similar structure | Enhanced cytotoxicity against cancer cells |

The propylsulfanyl group appears to provide an optimal balance between hydrophobicity and steric effects, enhancing interaction with biological targets compared to shorter or longer alkyl chains.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated various pyrimidine derivatives, including this compound, demonstrating effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The results indicate a promising avenue for developing new antimicrobial agents .

- Anti-inflammatory Mechanisms : In vitro studies showed that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines (MCF-7, A549) demonstrated that this compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxic effects that warrant further exploration for anticancer drug development .

Propriétés

IUPAC Name |

2-propylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-5-12-8-9-4-3-7(6-11)10-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMFGANKPJTVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476533 | |

| Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219729-65-4 | |

| Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.